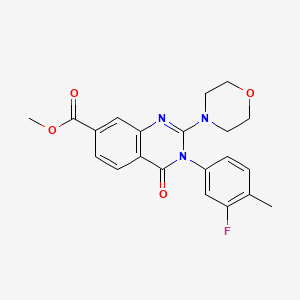

methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic organic compound. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties.

Properties

IUPAC Name |

methyl 3-(3-fluoro-4-methylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHHZDKTUFXZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Quinazoline Core Synthesis

The quinazoline core serves as the foundational structure for this compound. Synthetic strategies typically begin with the formation of 3,4-dihydroquinazolin-4-one, followed by functionalization at the 2-, 3-, and 7-positions. Key steps include:

Formation of the Dihydroquinazolinone Skeleton

The dihydroquinazolin-4-one scaffold is commonly synthesized via cyclization of anthranilic acid derivatives or through condensation reactions. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one (III) has been used as a precursor in analogous syntheses. Cyclization under acidic or basic conditions facilitates the formation of the heterocyclic ring.

Functionalization at the 2-Position

Synthetic Routes for Target Compound

Method 1: One-Pot Multistep Synthesis

Adapted from US Patent 6664390B2, this approach combines chlorination, amination, and alkoxylation in a single reaction vessel to minimize intermediate purification.

Procedure:

Chlorination :

Amination :

Alkoxylation and Esterification :

- Reactants : Intermediate V, methyl chloroformate.

- Conditions : DMSO, potassium trimethyl silanoate, 6-hour stirring.

- Outcome : Introduces the morpholinylpropoxy and methyl carboxylate groups.

Key Data:

| Step | Temperature (°C) | Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 80–110 | 24 | 92 | 98 |

| 2 | 10–15 | 0.33 | 89 | 95 |

| 3 | 25 | 6 | 85 | 97 |

Method 2: Stepwise Substitution and Coupling

This route, inspired by CN102120731A, prioritizes intermediate isolation for quality control.

Procedure:

Core Synthesis :

- Start with methyl 2-amino-4-fluorobenzoate.

- Cyclize with urea under acidic conditions to form 7-fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Morpholine Introduction :

Phenyl Group Installation :

- Suzuki-Miyaura coupling with 3-fluoro-4-methylphenylboronic acid.

- Catalyst : Pd(PPh3)4, K2CO3, DME/H2O (3:1).

- Conditions : 80°C, 24 hours, argon atmosphere.

Esterification :

- Treat with methyl iodide in the presence of NaH.

Key Data:

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2 | Triethylamine | THF | 88 |

| 3 | Pd(PPh3)4 | DME/H2O | 78 |

| 4 | NaH | DMF | 95 |

Method 3: Catalytic Hydrogenation and Reductive Amination

This method, derived from PubChem CID 41316236, emphasizes late-stage functionalization.

Procedure:

Nitro Reduction :

Reductive Amination :

- React resulting amine with morpholine-4-carbaldehyde.

- Reductant : Sodium triacetoxyborohydride (STAB).

- Solvent : Dichloromethane (DCM), 0°C to RT.

Ester Formation :

- Treat carboxylic acid intermediate with methanol/HCl gas.

Key Data:

| Step | Pressure (psi) | Time (hrs) | Yield (%) |

|---|---|---|---|

| 1 | 50 | 12 | 90 |

| 2 | Ambient | 24 | 82 |

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 4 |

| Overall Yield (%) | 68 | 62 | 70 |

| Purification Steps | 1 | 3 | 2 |

| Scalability | High | Moderate | Moderate |

| Cost Efficiency | High | Low | Medium |

Key Findings :

- Method 1 offers superior scalability and cost efficiency due to its one-pot design, though purity may require additional azeotropic distillation.

- Method 2 allows precise control over intermediate quality but involves palladium catalysts, increasing costs.

- Method 3 achieves higher yields in reduction steps but necessitates handling hydrogen gas.

Critical Challenges and Optimization Strategies

Morpholine Incorporation

Ester Hydrolysis Prevention

Nitro Group Reactivity

- Observation : Premature reduction of nitro groups during hydrogenation.

- Adjustment : Sequential hydrogenation at lower pressures (20–30 psi).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has been investigated primarily for its role as a kinase inhibitor. It targets various kinases involved in critical cellular processes, including:

- Aurora Kinase : Involved in cell division and mitosis.

- FLT3 (Fms-like tyrosine kinase 3) : Associated with hematological malignancies.

- JAK (Janus kinase) : Plays a role in cytokine signaling pathways and is implicated in several cancers.

Studies indicate that this compound can modulate cellular signaling pathways, potentially disrupting processes such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation and survival .

Therapeutic Potential

The compound's ability to inhibit specific kinases suggests its utility in developing targeted therapies for various cancers. Its unique chemical structure allows it to interact with multiple biological targets, making it a candidate for further research in drug development aimed at treating conditions related to:

- Metabolic Dysregulation : The compound may influence metabolic pathways, presenting opportunities for treating metabolic disorders.

- Cancer Treatment : Given its activity against kinases involved in tumor growth, it may serve as a lead compound for novel anti-cancer agents.

Case Studies and Research Findings

Recent studies have highlighted the potential of methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate as a promising lead compound:

- In Vitro Studies : Research indicates that the compound exhibits significant inhibitory effects on cancer cell lines, demonstrating its potential as an anti-cancer agent .

- Mechanistic Insights : Further studies are necessary to elucidate the precise mechanisms by which this compound interacts with its targets and modulates cellular processes .

Mechanism of Action

The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in disease pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents.

Morpholine Derivatives: Compounds like morpholine itself, which is used as a solvent and chemical intermediate.

Uniqueness

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or morpholine derivatives.

Biological Activity

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This molecular structure includes a quinazoline core, a morpholine ring, and a fluoromethylphenyl substituent, which are critical for its biological activity.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The specific compound exhibits notable activity against various cancer cell lines.

- Mechanism of Action :

- In Vitro Studies :

Summary of IC50 Values

| Cell Line | Compound | IC50 (µM/L) |

|---|---|---|

| HepG2 | Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 10.58 - 31.85 |

| MCF-7 | Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 10.82 - 29.46 |

Study 1: Antitumor Activity

In a study published in the International Journal of Current Trends in Pharmaceutical Research, researchers synthesized various quinazoline derivatives and tested their anticancer activity. The compound exhibited comparable efficacy to doxorubicin, a standard chemotherapy drug, indicating its potential as an alternative treatment option .

Study 2: Docking Studies

Docking studies have shown that the compound binds effectively to the active sites of thymidylate synthase and dihydrofolate reductase enzymes, which are crucial for DNA synthesis in cancer cells. This binding could inhibit these enzymes' activities, further contributing to its anticancer effects .

Q & A

Basic: What are the key synthetic strategies for preparing methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core. A common approach includes:

- Step 1 : Condensation of substituted anthranilic acid derivatives with urea or thiourea to form the dihydroquinazoline scaffold.

- Step 2 : Introduction of the morpholine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Functionalization at the 3-position using halogenated aryl groups (e.g., 3-fluoro-4-methylphenyl) via Suzuki-Miyaura cross-coupling.

- Step 4 : Esterification at the 7-position using methyl chloroformate.

Optimization : Reaction conditions (temperature, catalysts like Pd(PPh₃)₄, and solvents such as DMF) are critical for yield and purity. Purification often requires column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. Methodological strategies include:

- Standardization : Use validated reference standards (e.g., ≥98% purity via HPLC) and replicate assays under controlled conditions.

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl or chloro substitutions) to identify substituent-dependent trends in activity .

- Mechanistic Studies : Employ computational docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases) and validate via mutagenesis .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.5–3.7 ppm, aromatic protons at δ 6.8–8.2 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~468.15 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?

- Degradation Pathways : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via LC-MS/MS.

- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify oxidation-prone sites (e.g., morpholine ring or methyl ester).

- Kinetic Studies : Use Arrhenius plots to predict shelf-life at varying temperatures .

Basic: What structural features influence the compound’s solubility and bioavailability?

- Hydrophobic Groups : The 3-fluoro-4-methylphenyl and quinazolinone core reduce aqueous solubility but enhance membrane permeability.

- Polar Moieties : The morpholine ring (logP ~-0.4) and methyl ester improve solubility in polar solvents.

- Strategies : Use co-solvents (e.g., PEG 400) or prodrug approaches (e.g., hydrolyzable esters) to optimize bioavailability .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- ADMET Prediction : Tools like SwissADME or pkCSM to predict absorption, metabolism, and toxicity.

- Molecular Dynamics : Simulate interactions with serum albumin or P-glycoprotein to assess plasma binding and efflux risks.

- Docking Studies : Identify structural modifications (e.g., replacing morpholine with piperazine) to enhance target affinity while minimizing off-target effects .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

- Byproduct Formation : Optimize stoichiometry and reaction time to minimize impurities (e.g., unreacted intermediates).

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for scalability.

- Safety : Address hazards (e.g., morpholine’s flammability) via inert atmosphere reactions and proper ventilation .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Disrupt putative target genes (e.g., EGFR or PI3K) to confirm pathway specificity.

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment.

- In Vivo Imaging : Employ fluorescently tagged analogs to track biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.